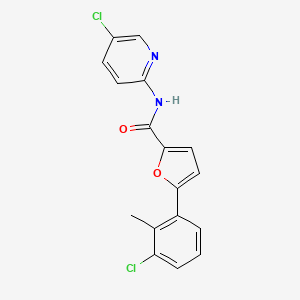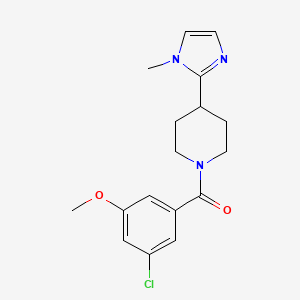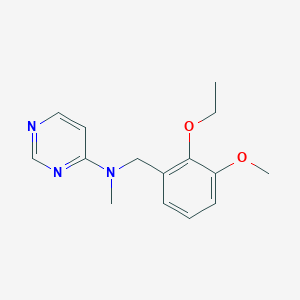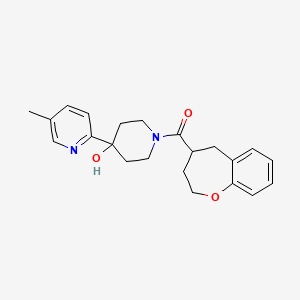
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as PFI-3 and is a potent inhibitor of the protein methyltransferase SETD7.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide involves the inhibition of SETD7 activity, which leads to the downregulation of various genes that are involved in cellular processes. The compound binds to the active site of SETD7 and prevents the transfer of methyl groups from S-adenosylmethionine to histone H3 lysine 4 (H3K4), thereby inhibiting the methylation of H3K4.
Biochemical and Physiological Effects:
The inhibition of SETD7 activity by 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of various genes that are involved in cell proliferation and survival. Additionally, the compound has been shown to regulate glucose metabolism and insulin sensitivity in diabetic mice by downregulating the expression of genes that are involved in glucose uptake and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide in lab experiments is its high potency and selectivity towards SETD7. The compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide. One potential direction is the development of novel analogs of the compound that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the compound's effects on other methyltransferases and epigenetic regulators, which could provide insight into its broader biological effects. Additionally, the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases, warrant further investigation.
Métodos De Síntesis
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide involves a multi-step process that includes the reaction of 3-chloro-2-methylphenylamine with 5-chloro-2-pyridinecarboxylic acid, followed by the condensation of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to inhibit the activity of SETD7, which is a protein methyltransferase that plays a crucial role in regulating gene expression and cellular processes. Inhibition of SETD7 has been linked to the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA damage response.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-12(3-2-4-13(10)19)14-6-7-15(23-14)17(22)21-16-8-5-11(18)9-20-16/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXGZKSOYIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)


![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
